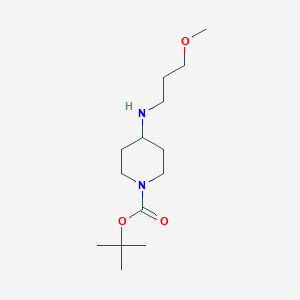

1-Boc-4-(3-Methoxypropylamino)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(3-methoxypropylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-6-12(7-10-16)15-8-5-11-18-4/h12,15H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXIXCCMHCXBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656263 | |

| Record name | tert-Butyl 4-[(3-methoxypropyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-23-0 | |

| Record name | tert-Butyl 4-[(3-methoxypropyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-4-(3-Methoxypropylamino)piperidine physical properties

An In-Depth Technical Guide to the Physical Properties of 1-Boc-4-(3-Methoxypropylamino)piperidine

Introduction

This compound, systematically named tert-butyl 4-((3-methoxypropyl)amino)piperidine-1-carboxylate, is a substituted piperidine derivative that serves as a versatile building block in modern medicinal chemistry and drug discovery. The presence of a Boc-protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, while the secondary amine and ether functionalities provide key points for molecular elaboration. Understanding the fundamental physical and chemical properties of this intermediate is paramount for its effective use in multi-step synthetic campaigns, ensuring reproducibility, scalability, and the safety of laboratory personnel. This guide provides a comprehensive overview of its core physical characteristics, analytical validation methods, and best practices for handling and storage.

Section 1: Chemical Identity and Core Physical Properties

The identity and purity of a chemical reagent are the foundation of any successful synthetic protocol. For this compound, these properties are well-defined and are summarized below.

Table 1: Core Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 887588-23-0 | [1][2] |

| Molecular Formula | C₁₄H₂₈N₂O₃ | [1][2] |

| Molecular Weight | 272.39 g/mol | [1][2] |

| Appearance | Typically a clear, colorless oil | Inferred from similar compounds[3] |

| Purity | ≥95% (typically assessed by GC or HPLC) | [1] |

| Storage Conditions | Store at 0-8°C for long-term stability | Inferred from similar compounds[3] |

The molecular structure consists of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group. This bulky, acid-labile protecting group is crucial for directing reactivity away from the ring nitrogen. The substituent at the C4 position is a secondary amine linked to a 3-methoxypropyl chain, which imparts specific solubility and conformational characteristics to the molecule. While specific data on the appearance of this exact compound is not widely published, analogous Boc-protected piperidines are frequently described as clear, colorless oils, a physical state consistent with its molecular weight and structure.[3]

Section 2: Analytical Characterization and Quality Control

Verifying the identity and purity of this compound prior to its use is a critical, self-validating step in any experimental workflow. The causality behind employing a multi-technique approach is to build a complete and unambiguous profile of the material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary methods for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the piperidine ring protons, and the methoxypropyl side chain protons. The integration of these signals should correspond to the 28 protons in the structure.

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. Under electrospray ionization (ESI+), the expected molecular ion peak would be [M+H]⁺ at approximately m/z 273.39.

-

Chromatographic Purity : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the material, typically reported as a percentage of the main peak area. A purity level of 95% or higher is common for this type of reagent.[1]

Diagram 1: Standard QC Workflow

Caption: A typical quality control workflow for validating a chemical intermediate.

Section 3: Solubility, Handling, and Safety

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety. The Boc-protecting group is sensitive to strong acids, and the secondary amine can be susceptible to oxidation over time if not stored correctly.

Table 2: Solubility Profile (Inferred)

| Solvent | Solubility | Application Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Common for creating high-concentration stock solutions for biological screening. |

| Dimethylformamide (DMF) | Soluble | Useful for reactions requiring a polar aprotic solvent. |

| Ethanol / Methanol | Soluble | Often used in reductive amination and other synthetic transformations. |

| Dichloromethane (DCM) | Soluble | Standard solvent for organic synthesis and workup procedures. |

| Water | Sparingly Soluble | Solubility may increase at lower pH due to protonation of the secondary amine. |

Note: Solubility data is inferred from structurally similar compounds like 4-Anilino-1-Boc-piperidine and may require empirical verification.

Safe Handling and Personal Protective Equipment (PPE)

Diagram 2: PPE Selection Logic

Caption: Decision tree for selecting appropriate PPE based on handling scale.

Section 4: Exemplary Experimental Protocol

Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes a standard laboratory procedure for preparing a stock solution for use in high-throughput screening or reaction optimization. The causality for using gravimetric measurement and volumetric glassware is to ensure the highest degree of accuracy and reproducibility.

-

Preparation : Tare a clean, dry 4 mL glass vial on an analytical balance capable of measuring to 0.1 mg.

-

Gravimetric Measurement : Using a clean pipette, carefully add approximately 13.6 mg (0.05 mmol) of this compound (MW = 272.39 g/mol ) directly into the tared vial. Record the exact mass.

-

Solubilization : Add approximately 400 µL of anhydrous DMSO to the vial. Cap the vial and vortex for 30 seconds to ensure complete dissolution.

-

Volumetric Adjustment : Using a calibrated micropipette, add additional DMSO to bring the final volume to exactly 500 µL. This will result in a final concentration of 100 mM based on the initial mass.

-

Storage : Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C in a desiccated environment to prevent moisture absorption by the DMSO.

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized when its physical properties are thoroughly understood. Its identity as a high-purity, oil-like substance can be reliably confirmed through a standard suite of analytical techniques, including NMR, MS, and chromatography. By adhering to appropriate safety and handling protocols, particularly the use of engineering controls and correct PPE, researchers can confidently and safely incorporate this versatile building block into their synthetic strategies for developing novel chemical entities.

References

-

This compound | CymitQuimica. [URL: https://www.cymitquimica.com/base/files/F212583_10.pdf][1]

-

1-Boc-4-cyclopropylaminopiperidine - Chem-Impex. [URL: https://www.chemimpex.com/products/07133][3]

-

1-Boc-4-(aminomethyl)piperidine 97% | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641472][7][8]

-

SAFETY DATA SHEET - 4-(Boc-amino)piperidine | Alfa Aesar. [URL: https://www.alfa.com/en/msds/?language=EN&cas=73874-95-0][4]

-

1-BOC-3-Aminopiperidine | PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/545809][9]

-

4-Anilino-1-Boc-piperidine | Cayman Chemical. [URL: https://www.caymanchem.com/product/29119/4-anilino-1-boc-piperidine]

-

1-Boc-4-amino-3,3-dimethylpiperidine | Advanced ChemBlocks. [URL: https://www.achemblock.com/products/G-7343.html][10]

-

SAFETY DATA SHEET - (S)-3-Aminomethyl-1-Boc-piperidine | Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC436110050&productDescription=3-AMINOMETHYL-1-BOC-PIPERIDINE%2C+97%25&vendorId=VN00032119&countryCode=US&language=en][5]

-

SAFETY DATA SHEET - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid | AAPPTec. [URL: https://www.aapptec.com/sites/default/files/msds/UBG030.pdf][11]

-

SAFETY DATA SHEET - Piperidine | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]

-

meta-methyl 4-Anilino-1-Boc-piperidine | Cayman Chemical. [URL: https://www.caymanchem.com/product/39025/meta-methyl-4-anilino-1-boc-piperidine][12]

-

SAFETY DATA SHEET - 3-Aminomethyl-1-Boc-piperidine | Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AA436110050&productDescription=3-AMINOMETHYL-1-BOC-PIPERIDINE+97%25+5G&vendorId=VN00024223&countryCode=US&language=en][6]

-

This compound/CAS:887588-23-0 | HXCHEM. [URL: https://www.hx-chem.com/product/887588-23-0.html][2]

-

1-(3-Methoxypropyl)-4-piperidinamine | PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12088093][13]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. hxchem.net [hxchem.net]

- 3. chemimpex.com [chemimpex.com]

- 4. sds.chemicalsafety.com [sds.chemicalsafety.com]

- 5. fishersci.be [fishersci.be]

- 6. fishersci.com [fishersci.com]

- 7. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]

- 8. 1-Boc-4-(氨基甲基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Boc-4-amino-3,3-dimethylpiperidine 97% | CAS: 473838-65-2 | AChemBlock [achemblock.com]

- 11. peptide.com [peptide.com]

- 12. caymanchem.com [caymanchem.com]

- 13. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Boc-4-(3-Methoxypropylamino)piperidine chemical structure

An In-Depth Technical Guide to 1-Boc-4-(3-Methoxypropylamino)piperidine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block crucial in modern medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, appearing in a vast number of pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical structure, physicochemical properties, a robust and detailed protocol for its synthesis via reductive amination, and a full suite of analytical characterization techniques. Furthermore, it explores the compound's applications as a versatile intermediate for creating diverse chemical libraries targeting a range of therapeutic areas. The guide emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical utility.

Introduction: The Strategic Value of the 4-Aminopiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs and clinical candidates, prized for its ability to confer aqueous solubility, modulate lipophilicity, and serve as a rigid scaffold for orienting functional groups toward biological targets.[2] When functionalized at the 4-position with an amino group, it becomes a particularly valuable synthon for introducing diversity into molecular designs.

The subject of this guide, this compound, combines three key structural features:

-

A Piperidine Core: Provides a stable, three-dimensional scaffold.

-

An N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, allowing for subsequent functionalization.

-

A 4-(3-Methoxypropylamino) Substituent: This secondary amine provides a key vector for further chemical modification. The methoxypropyl chain enhances solubility and introduces a hydrogen bond acceptor (the ether oxygen), which can be exploited for fine-tuning interactions with a biological target.

These features make it an ideal starting material for constructing complex molecules in the pursuit of novel therapeutics, particularly in areas like central nervous system (CNS) disorders and oncology.[3][4]

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution, confirmed by the analytical characterization described in Section 4, validates the procedure.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-piperidone (1.0 eq). Dissolve the ketone in dichloromethane (DCM, approx. 0.2 M concentration).

-

Amine Addition: Add 3-methoxypropylamine (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the hemiaminal and iminium ion equilibrium.

-

Reductant Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. Rationale: Adding the reducing agent slowly helps to control any potential exotherm and ensures the iminium ion is reduced as it is formed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Rationale: This step neutralizes any remaining acid and decomposes any excess STAB.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes containing 1% triethylamine is typically effective. Rationale: The addition of triethylamine to the eluent prevents the secondary amine product from streaking on the acidic silica gel.

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a clear oil.

Analytical Characterization and Structural Elucidation

Unambiguous confirmation of the chemical structure and assessment of purity are critical. The following techniques are standard for characterizing the title compound.

| Technique | Expected Observations |

| ¹H NMR | Boc Group: Singlet, ~1.45 ppm (9H). Piperidine Ring: Complex multiplets, ~1.2-1.8 ppm and ~2.7-4.1 ppm. Methoxy Group: Singlet, ~3.3 ppm (3H). Propyl Chain (CH₂'s): Multiplets between ~1.7 ppm and ~2.6 ppm. N-H: Broad singlet, variable chemical shift. |

| ¹³C NMR | Boc Carbonyl: ~155 ppm. Boc Quaternary Carbon: ~79 ppm. Piperidine Carbons: Signals between ~30-60 ppm. Methoxy Carbon: ~59 ppm. Propyl Chain Carbons: Signals between ~25-70 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺: m/z = 273.2. Key Fragments: Loss of Boc group (-100 amu) to give m/z = 173.2; loss of isobutylene from Boc group (-56 amu) to give m/z = 217.2. |

| FTIR | N-H Stretch: ~3300 cm⁻¹ (weak-medium, secondary amine). C-H Stretch: ~2850-2975 cm⁻¹. C=O Stretch: ~1690 cm⁻¹ (carbamate). C-O Stretch: ~1100-1250 cm⁻¹ (ether and carbamate). |

Applications in Drug Discovery and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups. The Boc-protected nitrogen is stable, allowing for chemistry to be performed on the secondary amine at the C4 position. Subsequently, the Boc group can be removed to reveal the piperidine nitrogen for further modification.

Caption: Role as a versatile scaffold for chemical diversification.

Key Synthetic Manipulations:

-

Acylation/Sulfonylation: The secondary amine can be readily acylated with acid chlorides or sulfonylated with sulfonyl chlorides to form amides and sulfonamides, respectively. These groups are prevalent in many drug molecules.

-

Further Alkylation: A second reductive amination can be performed to convert the secondary amine into a tertiary amine, introducing another point of diversity.

-

Boc-Deprotection and N-Functionalization: After modifying the C4-amine, the Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or HCl in dioxane. The resulting free piperidine nitrogen can then undergo a host of reactions, including N-arylation, N-alkylation, or amide bond formation, dramatically expanding the accessible chemical space.

This strategic flexibility allows for the rapid generation of libraries of complex piperidine derivatives for screening against various biological targets, including GPCRs, kinases, and ion channels, which are common targets for piperidine-containing drugs. [2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related N-Boc protected aminopiperidines should be used to guide handling procedures. [5][6]

-

Hazards: Assumed to be a skin and eye irritant. May cause severe skin burns and eye damage upon direct contact. [7][8]May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong acids. [6][9]

Conclusion

This compound is a well-designed chemical building block of significant value to the pharmaceutical and chemical research industries. Its structure provides a robust piperidine core, an orthogonally protected nitrogen, and a modifiable secondary amine, enabling its use in complex synthetic campaigns. The reliable and scalable synthesis via reductive amination, coupled with straightforward analytical characterization, makes it an accessible and powerful tool for medicinal chemists. By leveraging this intermediate, researchers can efficiently explore new chemical space and accelerate the discovery and development of next-generation therapeutics.

References

-

Alfa Aesar. Safety Data Sheet: 4-(Boc-amino)piperidine. Thermo Fisher Scientific. [Link]

-

AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC. [Link]

-

PubChem. 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. [Link]

-

Mancini, F., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

-

Policija. Analytical Report: 4-Anilino-1-Boc-piperidine. Slovenian Police. [Link]

-

PubChem. 1-(3-Methoxypropyl)-4-piperidinamine. National Center for Biotechnology Information. [Link]

-

Kandepu, S., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

-

Matassini, C., et al. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc. [Link]

-

PubChem. 1-Boc-4-(aminomethyl)piperidine. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of Piperidine Derivatives in Chemical Research. InnoPharmChem. [Link]

-

Kadam, V. D., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

GalChimia. (2014). A New Way to Amines. GalChimia. [Link]

-

ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link]

-

Lasota, J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. sds.chemicalsafety.com [sds.chemicalsafety.com]

- 6. fishersci.be [fishersci.be]

- 7. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(3-Methoxypropyl)-4-piperidinamine | C9H20N2O | CID 12088093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

Introduction: The Strategic Importance of 1-Boc-4-(3-Methoxypropylamino)piperidine

An In-Depth Technical Guide to the Synthesis of 1-Boc-4-(3-Methoxypropylamino)piperidine

In the landscape of modern pharmaceutical development, the piperidine scaffold remains a cornerstone of molecular design. Its prevalence in biologically active compounds stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional vector for substituent placement. The title compound, this compound, is a highly valuable, functionalized intermediate. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the C4-position amine, making it a versatile building block for the synthesis of complex drug candidates, including receptor antagonists and enzyme inhibitors.[1][2]

This guide provides a detailed exploration of the principal synthetic pathways to this key intermediate, focusing on the underlying chemical logic, practical execution, and critical process considerations. We will dissect the most industrially relevant and efficient method—reductive amination—and provide a comparative analysis with an alternative N-alkylation strategy.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis simplifies the target molecule into readily available starting materials. The primary disconnection points are the C-N bonds attached to the piperidine ring.

Caption: Retrosynthetic analysis of the target compound.

This analysis reveals two primary forward-synthetic strategies:

-

Reductive Amination: Formation of the key C-N bond by reacting a ketone (1-Boc-4-piperidone) with a primary amine (3-methoxypropylamine).

-

N-Alkylation: Formation of the same bond via nucleophilic substitution of a primary amine (4-amino-1-Boc-piperidine) onto an alkyl electrophile.

While both routes are chemically sound, reductive amination is often favored in industrial settings for its high efficiency, selectivity, and operational simplicity.[3][4]

Primary Synthesis Pathway: Reductive Amination

Reductive amination is a cornerstone of C-N bond formation in medicinal chemistry.[3] The process involves the reaction of a carbonyl compound with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine. This one-pot procedure is highly efficient and avoids the isolation of the often-unstable imine intermediate.

Causality Behind Experimental Choices

The success of a reductive amination hinges on the careful selection of the reducing agent. The ideal reagent must be capable of reducing the C=N bond of the iminium ion preferentially over the C=O bond of the starting ketone.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most modern reductive aminations.[5] Its reduced reactivity compared to other hydrides like sodium borohydride (NaBH₄) prevents significant reduction of the starting ketone. Furthermore, STAB is tolerant of mildly acidic conditions, which are required to catalyze imine formation. The steric bulk of the acetoxy groups also contributes to its selectivity.

-

Sodium Cyanoborohydride (NaBH₃CN): An older but still effective reagent. Its key feature is that it reacts much faster with the protonated iminium ion than with the starting ketone at neutral or slightly acidic pH. However, its high toxicity (due to the potential release of HCN gas under strong acidic conditions) has led to its replacement by STAB in many applications.

-

Catalytic Hydrogenation (H₂/Catalyst): This method, often employing catalysts like Palladium on carbon (Pd/C), is a clean and effective "green" chemistry approach.[6][7] It can be performed by bubbling hydrogen gas through the reaction mixture or by using a hydrogen transfer reagent like ammonium formate.[8] However, it requires specialized high-pressure equipment and the catalyst can sometimes be sensitive to other functional groups.

For this guide, we will focus on the STAB-mediated protocol due to its high reliability, safety profile, and broad applicability.

Detailed Experimental Protocol: STAB-Mediated Synthesis

This protocol is a self-validating system designed for high yield and purity.

Caption: Experimental workflow for reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of ketone).

-

Amine Addition: Add 3-methoxypropylamine (1.1-1.2 eq) to the stirred solution.

-

Imine Formation: Add glacial acetic acid (1.0-1.2 eq) to catalyze the formation of the iminium ion. Allow the mixture to stir at room temperature for 30-60 minutes. The formation of the imine is crucial and can be inhibited by excess water, so anhydrous conditions are recommended.[6]

-

Reduction: Cool the mixture in an ice bath to 0-5 °C. Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until reaction completion is confirmed by an appropriate analytical method (e.g., TLC, LC-MS).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude material is typically purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound as an oil or low-melting solid.

Data Summary & Troubleshooting

Table 1: Reagent Stoichiometry and Rationale

| Reagent | Molar Eq. | Role | Rationale for Stoichiometry |

| 1-Boc-4-piperidone | 1.0 | Electrophile | Limiting reagent. |

| 3-Methoxypropylamine | 1.1 - 1.2 | Nucleophile | A slight excess drives imine formation to completion. |

| Acetic Acid | 1.0 - 1.2 | Catalyst | Catalyzes iminium ion formation for reduction.[5] |

| Sodium Triacetoxyborohydride (STAB) | 1.2 - 1.5 | Reducing Agent | An excess ensures complete reduction of the iminium intermediate.[5] |

| Dichloromethane (DCM) | Solvent | Reaction Medium | Anhydrous, aprotic solvent ideal for STAB and solubility of reactants. |

Table 2: Troubleshooting Guide for Reductive Amination

| Issue | Potential Cause | Troubleshooting Steps |

| Low Yield | Incomplete imine formation. | Ensure anhydrous conditions; consider adding a dehydrating agent like molecular sieves.[6] |

| Inefficient reduction. | Check the quality/age of the STAB. Ensure sufficient equivalents were added. | |

| Side Product Formation | Reduction of starting ketone to 1-Boc-4-hydroxypiperidine. | This indicates the reducing agent is too reactive or conditions are not optimal. STAB minimizes this, but ensure portion-wise addition at low temperature.[6] |

| Unreacted starting materials remain. | Increase reaction time or slightly increase the equivalents of the amine and STAB. | |

| Difficult Purification | Co-elution of product and starting amine. | If the starting amine is volatile, it can be removed under high vacuum. Alternatively, an acidic wash during work-up can remove excess amine into the aqueous layer. |

Alternative Pathway: N-Alkylation

An alternative approach is the direct N-alkylation of 4-amino-1-Boc-piperidine with a suitable 3-methoxypropyl electrophile, such as 3-methoxypropyl bromide or tosylate.

Caption: N-Alkylation pathway and potential side reaction.

Principle and Key Considerations

This pathway follows a standard Sₙ2 mechanism. The primary amine of 4-amino-1-Boc-piperidine acts as the nucleophile, displacing a leaving group from the 3-methoxypropyl chain.

The primary challenge of this method is selectivity. The desired secondary amine product is also nucleophilic and can react with a second molecule of the alkylating agent to form an undesired tertiary amine.

Strategies to Maximize Mon-alkylation:

-

Stoichiometry Control: Use a significant excess of the starting amine (4-amino-1-Boc-piperidine) relative to the alkylating agent.

-

Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, favoring reaction with the more abundant primary amine.[9]

-

Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is required to neutralize the HBr formed during the reaction.[9]

This method can be effective but often requires more careful optimization and purification compared to reductive amination to separate the desired product from starting material and the over-alkylated by-product.

Comparative Analysis of Synthetic Pathways

Table 3: Comparison of Reductive Amination vs. N-Alkylation

| Feature | Reductive Amination | N-Alkylation |

| Starting Materials | 1-Boc-4-piperidone, 3-methoxypropylamine | 4-Amino-1-Boc-piperidine, 3-methoxypropyl halide |

| Key Challenge | Ensuring complete imine formation before reduction. | Preventing over-alkylation.[9] |

| Selectivity | Generally very high for the desired secondary amine. | Moderate; requires careful control of conditions to avoid side products. |

| Operational Complexity | One-pot procedure, generally straightforward. | Requires careful control of stoichiometry and addition rates. |

| Atom Economy | Good; incorporates the bulk of both starting materials. | Lower, due to loss of HBr and the need for a base. |

| Industrial Preference | Often preferred for its robustness and high selectivity.[3] | Viable, but may require more intensive process development and purification. |

Conclusion

For the synthesis of this compound, reductive amination stands out as the superior strategy for researchers and drug development professionals. Its operational simplicity, high selectivity, and the reliability afforded by reagents like sodium triacetoxyborohydride make it a robust and scalable method. While N-alkylation presents a chemically valid alternative, it is often encumbered by challenges related to selectivity, which can complicate purification and impact overall yield. By understanding the chemical principles and practical considerations outlined in this guide, scientists can confidently and efficiently synthesize this critical building block for advancing pharmaceutical research.

References

- BenchChem. (n.d.). Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKb1jTHC5WdLVQK9lfdVG6PRxaV7ABu1feXRVus0G3PAAapZNmHsUGOOkaUUXarSyYZaGZu-4b_nysBmhT8cZxdJq9nLrMENMZBCafh5ymAyt0NUkbx1BEU1D84pReYnmoERtBv9TVd8vEZYD7HMadrebWtx1PEcMFZYnH8ce4hqM4Xq7GrJqJ5o-i-x4h8ZXsbIkUZs3b6goB0n91rRHo_ymoDSuD0TOr_ZM=]

- ChemicalBook. (n.d.). 1-Boc-4-methoxypiperidine synthesis. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLMn1U9J9qzicYcsi4er3a59bUFJ3QYwvo1D3nvTCsrVuv5dukF5NbaCS2bOn5K79ddr8Pyn6vso6OTmX2Wl1BaTZSBtjYk5nli-k_e6rBRwiI_G6qjveJ_7Y748aZNThUxLMH1LfxdeYp8DvOk9AskGFx66OGVUmAwAkGSR4=]

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKzgqJOefxd8mVJ91y7mJZ179BJNQ3hpmy63IS86Lpn-PsCflcKcAptyoQx4CrzHBpuF3j4_Mrdq8aRYC0917H-iggzsc7BC_3i77_a50xbQRMDA_ABygiXe-HmXoWz9FMKqEKlLs8xOQMkQ==]

- BenchChem. (n.d.). Synthesis routes of 1-Boc-4-(4-fluoro-phenylamino)-piperidine. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7bfL3vyfejgaxom_5lq9f-8JAnN2Q97pFMrVJxBND_IoE9X6p2uQDLOeD2QM3U7CVN4qu9rTtzJTwfYpmKRb053A10tyRCXDSes2ZElh2DMgiLVb57ozNpYAyizG4Zbo1GGG_WAK4GZUrWLrOHNuercptIHEFqWOYGOvIWzJEVWrh]

- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBUSOF0LzrnTE0oyLyZ4OR1Y4hDAqpPztqKIsYUKEVlDR7yOd6ms3VBHu2I3k865nWghYhdqCLgLtqqt-p3mGgOvcxaRxCB2z9oy868Drjmt1hKZOrNDtBqqDwGvsZhEuGwgNFjnsh0yifRt0=]

- Suvages et al. (2017). Redesigned synthesis of analogues overcoming risks and limitations of previous strategies. Green Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIxHUtYwqzHB7D7ZbRZiM7uDO-c9EiE_N36y98nDA_lbjysVYPhDOziBfYEirAtN_DOny29OmCQSZdWJYRrgUPpz6hppMCrRAYncrx1isT5ewi32wi7C_sXsVJd42almsYPxYqU9hhRow7gu6X-RDECRcxdt31L8DcyqtYNvEj_9SStoY0JbJ9-4lR33qhTuo=]

- Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTvNYtxoiTjkpnrbzRx9zIYUSQ6ibcAO7jUn1zo6PuHh65cUwxiepSfuMJB_BzFuVN5SiOudwiIQ6K9ZfFqGNioaRzPN7WAmtzjphxY2J948K1RBJX8j9di7M_kfsrZrpqqAIdNUg5u8Gb2g==]

- Google Patents. (2014). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNxBH2WqOO-oVlLrI0BkuPqdiO8AbEPP0UE4gOeEdkQG5bvxgtd1JT8QuavPInILJEthDrZhWG88mmGsc1oX-iTYRbgze7SOfInQ7CVhgsFUlXLwB6gaAlvI6YGb-UQH0e0ADEiCfQl3ue3g==]

- Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5P1AuvrlElmgb5E96d2sE6aH8TWtdEMKs7L3hFoV8BbnIs0fiSVpFQ5lT4Rla8jvDntgRetBNH1v7m0ER2fcJCK7C41OfRdAdVddkNxZNVcWVZzdB1TXLegb4L_4-cRc8lNN9IexcKf8h4Q==]

- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj5iexa24TgEupzPSCRzFFJNEQNq2OHVUSw504i_vogjMrP2b35xu0Adv4CJqewLFSBBrmm-0DSwHfvNKjXVECEDPlLCv1vrDcGNKHCgJLWXVwruB3fyP1E1dFpzFk4du24Go=]

- Guidechem. (n.d.). What is the synthesis route of (R)-3-(Boc-Amino)piperidine?. Retrieved from Guidechem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEVvUckXjTjwLPKxOgLRsbrJlDdOhkQhzNpep-yzsKtX3HKk6Bh_aWXLq7vhaCZtif-RHNt5ej-0tpixdzXtPbqBtFRMYm1RJz6G7Mv8QiJo_rHtgsV_LxB09I9oB-Sj9idyOzk_5SGhemMPQbvoaQzr1DSZ2G6VfDg6nUOE7fhdb7zoKMacH8bA==]

- PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj5iexa24TgEupzPSCRzFFJNEQNq2OHVUSw504i_vogjMrP2b35xu0Adv4CJqewLFSBBrmm-0DSwHfvNKjXVECEDPlLCv1vrDcGNKHCgJLWXVwruB3fyP1E1dFpzFk4du24Go=]

- NIH. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCbAXPsV-MUtqy2nalEbj3G1Pq2fposJGkz75nkqcRHcCtAAR4ZYvAC2OlMNupklGMWxFcBQmNbVip72kuKqktPTcOoYJaWuPZrT1X98HmEHIsXy6FZIO1nOpN5r6NkKF33TGQqwJpcQDb1w==]

- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPeH9W2mBa2y99U2HxKK70Orl_zThm06Axn5VMFt98W80vshZY1FuweJeefe7dz-OhvwqdFl72QbMqYjTXEPoz7S-JfhgicfADFhpni4ZsKEGRHUcut1GpaEgxKa1PhrJDh7rDBwCOF1oYiOPNmxj298w5mlK3WTDNy9R_jnEj1jJlFzY=]

- Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoBbFex8RaQuUPGuXKj1___dLRhQE1rBLuvCDnUsKIQEXwWbXVpjRHVn4nW22w0bTBmu_jH-bDX179TsWBCGZW_dVG540sjQUcWrU0qJ0jQA9KcKI_Y4HOQj2VBSZVCJWLKsee2yRv1Fk-z_UyadKHxJKwZcuE6I4KE_U8zoNHUdvnS2ZoKRIS1M3dh-_ioAYT9_QaXTi1y4ok7ZzuGIdDNXv3rY9XfCKZ7X8JYUeqRVy-UnOz]

- ResearchGate. (2025). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGApjFWsu0-I6AyktdMOPfuy6T239506mOfksZNnIax_1o0R5r_MUD5wc5ydRj8yTlzOZf5ETcHGZ0kCTsYcNP0Ban_H_lJCYsxaJ1thYkk92WkQfZ5IVWPvjcjpcMfMZk9kXiLGfAXGLPrMIdmqZv4hB4E6P2OUvMJ77P8hHANv-GJuj8YjwLeJP9hR-h8pJDzuw6EEB1TqJhmTJhtDyCFatq66L8Pt0gkuz4aQcUTFUvqqwhpJJasaFxplw8Rc5UXL_CDwZUfopnBgJwdpVuA09lvG86jsq1krMY4fh2ePzxL]

Sources

- 1. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 2. news-medical.net [news-medical.net]

- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 8. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Core Precursors for 1-Boc-4-(3-Methoxypropylamino)piperidine Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Selection of Building Blocks

1-Boc-4-(3-methoxypropylamino)piperidine is a versatile secondary amine building block, pivotal in the synthesis of complex molecules in medicinal chemistry. Its structure combines a piperidine core, protected by a tert-butoxycarbonyl (Boc) group, with a methoxypropyl sidechain. The Boc group provides stability and allows for selective deprotection under acidic conditions, making it an ideal intermediate for multi-step syntheses.[1] This guide provides an in-depth analysis of the primary precursors and the most reliable synthetic strategy—reductive amination—for its preparation. We will dissect the synthesis, properties, and critical quality attributes of the two key precursors, offering field-proven insights to ensure reproducibility and high yield.

Chapter 1: The Core Synthesis Strategy: Reductive Amination

The most efficient and widely adopted method for constructing the C-N bond in this compound is reductive amination. This one-pot reaction involves the condensation of a ketone with a primary amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine.[2] This strategy is paramount in pharmaceutical chemistry due to its operational simplicity, high atom economy, and the broad availability of precursors.[2][3]

The success of this synthesis hinges on two primary precursors:

-

The Carbonyl Source: N-tert-Butoxycarbonyl-4-piperidone (1-Boc-4-piperidone)

-

The Amine Source: 3-Methoxypropylamine

The reaction proceeds by nucleophilic attack of the amine on the ketone, followed by dehydration to form the iminium intermediate, which is then selectively reduced. The choice of reducing agent is critical; it must be mild enough not to reduce the starting ketone but potent enough to reduce the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for this transformation due to its selectivity and tolerance for acidic conditions that favor iminium ion formation.[4]

Caption: Overall synthetic pathway via reductive amination.

Chapter 2: Precursor I: 1-Boc-4-piperidone (CAS: 79099-07-3)

1-Boc-4-piperidone is a stable, crystalline solid that serves as the backbone of the target molecule.[1] The Boc protecting group is essential; it deactivates the piperidine nitrogen, preventing it from undergoing self-condensation or other side reactions, thereby ensuring that the reaction occurs exclusively at the C4-carbonyl position.

Synthesis of 1-Boc-4-piperidone

This precursor is readily synthesized from 4-piperidone monohydrate hydrochloride. The reaction involves the protection of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as triethylamine (TEA), to neutralize the hydrochloride salt.[5]

Caption: Synthesis scheme for 1-Boc-4-piperidone.

Exemplary Protocol for 1-Boc-4-piperidone Synthesis: [5]

-

A solution of 4-piperidone monohydrate hydrochloride (20.0g, 131 mmol) is prepared in methanol (300 mL).

-

Triethylamine (19.2g, 190 mmol) is added to the stirring solution to liberate the free base.

-

Di-tert-butyl dicarbonate (34g, 168 mmol) is added portion-wise, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.4g, 3 mmol).

-

The reaction is stirred at ambient temperature for approximately 20 hours.

-

Post-reaction, the methanol is removed under reduced pressure. The residue is redissolved in dichloromethane and washed sequentially with 2M HCl and saturated sodium bicarbonate solution.

-

The organic phase is dried over sodium sulfate, filtered, and evaporated to yield 1-Boc-4-piperidone as a white solid in nearly quantitative yield.

Causality and Quality Control

-

Why TEA? Triethylamine is a sufficiently strong, non-nucleophilic base to neutralize the HCl salt of the starting material, allowing the free piperidine nitrogen to react with the Boc anhydride. Its boiling point facilitates easy removal during workup.

-

Role of DMAP: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the amine, which can sometimes be sluggish.

-

Purity Assessment: The purity of 1-Boc-4-piperidone is critical. Impurities such as unreacted 4-piperidone can lead to the formation of undesired bis-alkylated products. Purity should be confirmed by ¹H NMR and melting point analysis. The characteristic singlet at ~1.49 ppm in CDCl₃ corresponds to the nine protons of the Boc group.[5]

Chapter 3: Precursor II: 3-Methoxypropylamine (CAS: 5332-73-0)

3-Methoxypropylamine is a colorless liquid that serves as the nucleophile in the reductive amination.[6] Its purity is paramount, as residual starting materials or byproducts from its synthesis can complicate the main reaction and purification steps.

Synthesis of 3-Methoxypropylamine

There are several established routes for the synthesis of 3-methoxypropylamine. The choice of route often depends on the available starting materials and scale of production.

-

Route A: From 3-Methoxypropionitrile. This common industrial method involves the catalytic hydrogenation of 3-methoxypropionitrile. A Raney Nickel or similar catalyst is typically used under hydrogen pressure. This method is efficient and provides high yields.[7]

-

Route B: From 3-Methoxypropanol. This route involves the amination of 3-methoxypropanol using ammonia and hydrogen over a heterogeneous catalyst, such as a copper-cobalt mixture on an alumina-diatomite support.[8][9]

Caption: Common synthetic routes to 3-Methoxypropylamine.

Causality and Quality Control

-

Catalyst Choice: In Route A, the choice of a nickel-based catalyst is driven by its high activity and selectivity for nitrile reduction. In Route B, a mixed metal catalyst is used to facilitate both dehydrogenation of the alcohol and hydrogenation of the intermediate imine.

-

Purity Assessment: The primary impurity of concern is the corresponding alcohol (3-methoxypropanol) or unreacted nitrile. These can be detected by Gas Chromatography (GC). The presence of such impurities can lower the yield of the final reductive amination step. The product should be a colorless, clear liquid, and its identity confirmed by boiling point and refractive index.[8]

Chapter 4: Detailed Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established principles of reductive amination using sodium triacetoxyborohydride.[2][4]

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Reagents and Conditions

| Parameter | Value/Reagent | Rationale |

| Ketone | 1-Boc-4-piperidone | 1.0 eq |

| Amine | 3-Methoxypropylamine | 1.1 - 1.2 eq |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | 1.3 - 1.5 eq |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous, aprotic solvent that does not interfere with the reaction. |

| Catalyst | Acetic Acid (AcOH) | 0.1 - 1.0 eq |

| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic addition of the hydride reagent. |

| Reaction Time | 12 - 24 hours | Allows for complete conversion. |

Step-by-Step Methodology

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane.

-

Amine Addition: Add 3-methoxypropylamine (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq). Stir the mixture for 30-60 minutes at room temperature to facilitate iminium ion formation.

-

Reduction: Cool the flask in an ice bath to 0-5°C. Add sodium triacetoxyborohydride (1.3 eq) in small portions over 30 minutes. Causality: Portion-wise addition is crucial to control the initial exotherm and prevent side reactions.

-

Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary to yield the final product as an oil.[1]

Chapter 5: Alternative Synthetic Pathways

While reductive amination is the most direct route, an alternative strategy involves the N-alkylation of a piperidine precursor.

-

N-Alkylation of 1-Boc-4-aminopiperidine: This route would involve reacting commercially available 1-Boc-4-aminopiperidine with a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane) in the presence of a base. However, this method faces challenges with selectivity. The primary amine of 1-Boc-4-aminopiperidine is more nucleophilic than the desired secondary amine product, leading to a significant risk of over-alkylation to form a tertiary amine. Therefore, reductive amination is generally preferred for its superior control and higher yield of the desired secondary amine.

Conclusion

The synthesis of this compound is most effectively achieved through the reductive amination of two key precursors: 1-Boc-4-piperidone and 3-methoxypropylamine . A thorough understanding of the synthesis and quality control for each precursor is fundamental to the success of the overall synthesis. The Boc-protected piperidone ensures reaction specificity at the carbonyl group, while high-purity 3-methoxypropylamine ensures a clean conversion. The use of sodium triacetoxyborohydride as the reducing agent provides a mild and selective method, making this a robust and scalable process for drug development and medicinal chemistry applications.

References

-

Title: Synthesis process of methoxypropylamine Source: Eureka | Patsnap URL: [Link]

- Source: Google Patents (CN101328129A)

- Source: Google Patents (CN101328129B)

- Title: Method for synthesis of 1-(N-Boc-4-piperidine)

- Source: Google Patents (CN104628627A)

-

Title: Fentanyl Synthesis Using N-BOC-4-Piperidinone Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: 1-Boc-4-AP Source: Wikipedia URL: [Link]

-

Title: Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts Source: Der Pharma Chemica URL: [Link]

- Source: Google Patents (CN103304472A)

-

Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: PubMed URL: [Link]

-

Title: Synthesis of cis-3-methyl-4-aminopiperidine Derivatives Source: ResearchGate URL: [Link]

-

Title: A general carbonyl alkylative amination for tertiary amine synthesis Source: PubMed URL: [Link]

-

Title: Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies Source: ResearchGate URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis process of methoxypropylamine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101328129A - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

- 9. CN101328129B - Preparation of 3-methoxy propanamine - Google Patents [patents.google.com]

Reactivity of 1-Boc-4-(3-Methoxypropylamino)piperidine

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 1-Boc-4-(3-Methoxypropylamino)piperidine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile bifunctional building block pivotal in modern medicinal chemistry. Its structure, featuring a sterically accessible secondary amine and an orthogonally protected piperidine nitrogen, offers a platform for controlled, sequential functionalization. This guide provides an in-depth exploration of its core reactivity, presenting field-proven protocols and the underlying chemical principles. We will dissect key transformations at both nitrogen centers, offering strategic insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in the synthesis of complex molecular architectures and novel pharmaceutical agents.

Introduction: A Strategic Overview

The piperidine ring is a privileged scaffold, appearing in a vast number of marketed pharmaceuticals and clinical candidates.[1] The title compound, this compound, is a particularly valuable derivative. Its utility stems from two key features:

-

The Secondary Amine: This nitrogen serves as a primary nucleophilic site, readily participating in a wide range of C-N bond-forming reactions. The attached 3-methoxypropyl group is generally inert under standard reaction conditions, providing a stable substituent.

-

The Boc-Protected Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a variety of nucleophilic and basic conditions.[2] This stability allows for selective chemistry to be performed on the secondary amine without interference. Crucially, the Boc group can be removed efficiently under acidic conditions, revealing the piperidine nitrogen for subsequent functionalization.

This orthogonal reactivity makes the molecule an ideal intermediate for building complex structures where diversification at two different points is required. This guide will detail the practical execution of these transformations.

Molecular Profile and Physicochemical Data

A foundational understanding begins with the molecule's basic properties.

| Property | Value |

| IUPAC Name | tert-butyl 4-((3-methoxypropyl)amino)piperidine-1-carboxylate |

| Molecular Formula | C₁₄H₂₈N₂O₃ |

| Molecular Weight | 272.38 g/mol |

| Appearance | Typically a colorless to pale yellow oil |

| Key Reactive Centers | Secondary Amine (C4-position), Boc-protected Amine (N1-position) |

The molecule's reactivity is dictated by the lone pair of electrons on the secondary amine, which is both nucleophilic and basic. The Boc group, an electron-withdrawing carbamate, significantly reduces the nucleophilicity and basicity of the piperidine nitrogen, effectively isolating it chemically.

Synthesis Pathway: Reductive Amination

The most common and efficient synthesis of this compound involves a direct reductive amination between 1-Boc-4-piperidone and 3-methoxypropylamine. This reaction is a cornerstone of amine synthesis in the pharmaceutical industry.[3]

The mechanism proceeds in two main stages:

-

Imine Formation: The primary amine (3-methoxypropylamine) attacks the ketone (1-Boc-4-piperidone) to form a carbinolamine intermediate, which then dehydrates to form an iminium ion.

-

Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the iminium ion to the final secondary amine product.[4]

Core Reactivity at the Secondary Amine

The exocyclic secondary amine is the primary site of reactivity under neutral or basic conditions.

N-Alkylation

This reaction introduces an alkyl group via nucleophilic substitution on an alkyl halide. The choice of base is critical to deprotonate the secondary amine, enhancing its nucleophilicity, without being strong enough to compromise other functional groups.

Causality Behind Protocol Choices:

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base, sufficient to facilitate the reaction without causing side reactions.[5] Stronger bases like NaH could potentially interfere with ester groups if present elsewhere in the molecule.[5]

-

Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the amine substrate and the carbonate base, facilitating a homogenous reaction environment.

-

Monitoring: Thin Layer Chromatography (TLC) or LC-MS is essential to track the consumption of the starting material and the formation of the product, preventing over-reaction or decomposition.

Experimental Protocol: N-Alkylation

-

Dissolve this compound (1.0 eq.) in anhydrous DMF.

-

Add potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

To the stirring suspension, add the desired alkyl halide (R-X, 1.1 eq.).

-

Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography.

N-Acylation

N-acylation forms a stable amide bond, a common functional group in pharmaceuticals. The reaction with an acyl chloride is typically rapid and high-yielding.

Causality Behind Protocol Choices:

-

Base: A tertiary amine base like triethylamine (Et₃N) or DIPEA is used as an acid scavenger to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert and effectively dissolves both reactants.

-

Temperature: The reaction is often started at 0 °C to control the initial exotherm that occurs upon adding the reactive acyl chloride.

Experimental Protocol: N-Acylation

-

Dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acyl chloride (R-COCl, 1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the resulting amide by silica gel chromatography or recrystallization.

Reductive Amination

The secondary amine can be further functionalized by reacting it with an aldehyde or ketone to form a new tertiary amine. This is a powerful method for introducing complex substituents.

Causality Behind Protocol Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is mild, tolerant of acidic conditions required for iminium ion formation, and does not reduce the starting aldehyde/ketone.[4]

-

Solvent: Dichloroethane (DCE) or DCM are standard solvents. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.

Experimental Protocol: Reductive Amination

-

To a solution of the aldehyde or ketone (1.1 eq.) and this compound (1.0 eq.) in DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring by LC-MS.

-

Once complete, quench carefully with saturated aqueous NaHCO₃.

-

Extract with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify the tertiary amine product by column chromatography.

Reactivity at the N1-Position: Boc Deprotection

To functionalize the piperidine ring nitrogen, the Boc group must first be removed. This is reliably achieved under acidic conditions.[2]

Causality Behind Protocol Choices:

-

Reagent: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group at room temperature.[2][6] An alternative is using a saturated solution of HCl in an organic solvent like dioxane or methanol.[2]

-

Mechanism: The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of isobutylene and carbon dioxide, liberating the free amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Experimental Protocol: Boc Deprotection with TFA

-

Dissolve the Boc-protected substrate (1.0 eq.) in DCM (approx. 0.1-0.2 M concentration).[2]

-

Cool the solution to 0 °C using an ice bath.[2]

-

Slowly add trifluoroacetic acid (TFA, 5-10 eq.).[2]

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[2]

-

Remove the solvent and excess TFA under reduced pressure.

-

To obtain the free base, dissolve the residue in DCM and wash with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃) until the pH of the aqueous layer is basic.[2]

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected piperidine.[2]

Strategic Synthesis Workflow

The orthogonal nature of the two nitrogen atoms is the molecule's greatest asset. A typical synthetic sequence leverages this by first modifying the more nucleophilic secondary amine, followed by deprotection and subsequent functionalization of the piperidine nitrogen.

Safety and Handling

As with all piperidine derivatives, appropriate safety measures must be taken.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Handling: Work in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mists.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids (except for controlled deprotection).[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Conclusion

This compound is a highly valuable and versatile building block. A thorough understanding of the distinct reactivity of its two nitrogen centers allows for the rational design and execution of complex synthetic routes. By selectively functionalizing the exocyclic secondary amine before proceeding with Boc deprotection and subsequent modification of the piperidine nitrogen, researchers can efficiently generate diverse libraries of compounds for drug discovery and development programs. The protocols and strategic insights provided herein serve as a practical guide to unlocking the full synthetic potential of this important chemical intermediate.

References

- Chem-Impex. (n.d.). 1-Boc-4-cyclopropylaminopiperidine.

- Sigma-Aldrich. (2023). Safety Data Sheet: Piperidine.

- Sigma-Aldrich. (2024). Safety Data Sheet: Piperidine.

- BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.

- Fisher Scientific. (2024). Safety Data Sheet: (S)-3-Aminomethyl-1-Boc-piperidine.

- Fisher Scientific. (2025). Safety Data Sheet: 3-Aminomethyl-1-Boc-piperidine.

- Apollo Scientific. (2023). Safety Data Sheet: Piperidine-4-carboxylic acid, N-BOC protected.

- ChemicalBook. (n.d.). 1-Boc-4-methoxypiperidine synthesis.

- Wikipedia. (n.d.). 1-Boc-4-AP.

- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.

- Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.

- Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. tuscany-train.eu.

- Various Authors. (n.d.). The reductive amination reaction. ResearchGate.

- Feroci, M., et al. (2015). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. National Institutes of Health.

- Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Lee, K., et al. (2014). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.

- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)

- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.

- Kumar, A., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health.

- Various Authors. (n.d.). Deprotection of different N-Boc-compounds. ResearchGate.

- The Royal Society of Chemistry. (n.d.). Supporting information: General procedure for Boc deprotection.

- BenchChem. (n.d.). Synthesis routes of 1-Boc-4-(4-fluoro-phenylamino)-piperidine.

- Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.

- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.

- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. fishersci.be [fishersci.be]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Strategic Importance of the 1-Boc-4-Aminopiperidine Scaffold

An In-depth Technical Guide to the Synthesis and Application of Substituted 1-Boc-4-Aminopiperidines

In the landscape of modern medicinal chemistry, the piperidine ring stands as a privileged scaffold, a structural motif frequently incorporated into a vast array of therapeutic agents. Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation. Among the various functionalized piperidines, 1-Boc-4-aminopiperidine has emerged as a particularly versatile and indispensable building block for drug discovery and development professionals.[1][2]

This guide provides a comprehensive technical overview of substituted 1-Boc-4-aminopiperidines, delving into the core synthetic methodologies, key functionalization reactions, and diverse applications that underscore its significance. The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen is crucial; it deactivates this secondary amine, preventing unwanted side reactions and allowing for selective functionalization of the primary amino group at the C4 position.[3][4] This controlled reactivity is paramount for constructing complex molecular architectures required for potent and selective biological activity.[3] From kinase inhibitors to G protein-coupled receptor (GPCR) modulators, derivatives of this scaffold are integral to numerous drug candidates and approved medicines.[5][6][7]

Part 1: Synthesis of the Core Scaffold

The accessibility of the parent 1-Boc-4-aminopiperidine is foundational to its widespread use. Several synthetic routes have been established, often starting from commercially available materials. A common strategy involves the reductive amination of N-Boc-4-piperidone. An alternative approach begins with 4-aminopiperidine, where the ring nitrogen is selectively protected with di-tert-butyl dicarbonate (Boc₂O).

More elaborate, multi-step syntheses often commence from precursors like 1-benzyl-4-piperidone.[5] In one patented method, N-benzyl-4-piperidone undergoes a series of reactions including ketal formation, reaction with tert-butyl carbamate to form an imine, and subsequent palladium-on-carbon (Pd/C) catalyzed hydrogenation to yield the final product.[5] This latter step serves the dual purpose of reducing the imine and removing the N-benzyl protecting group. The choice of synthetic route often depends on factors such as scale, cost of starting materials, and desired purity.

Caption: Common synthetic routes to the 1-Boc-4-aminopiperidine scaffold.

Part 2: Key Functionalization Reactions of the 4-Amino Group

The true synthetic utility of 1-Boc-4-aminopiperidine lies in the diverse array of transformations that can be performed on its exocyclic primary amine. This section details the most critical reactions employed in drug development.

N-Arylation: Forging the C-N Bond

The N-arylation of 1-Boc-4-aminopiperidine is a cornerstone transformation, creating the N-aryl-4-aminopiperidine motif found in countless biologically active molecules, including the fentanyl class of opioids.[8][9] The two predominant catalytic systems for this C-N bond formation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[8]

Caption: Generalized workflow for the selective N-arylation of 4-aminopiperidine.[8]

A. Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction is highly favored for its broad substrate scope and tolerance of various functional groups.[10] The success of the transformation is highly dependent on the careful selection of the palladium catalyst, a bulky electron-rich phosphine ligand, and a suitable base.[10]

Experimental Protocol: Buchwald-Hartwig N-Arylation [8]

-

Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand like Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Reagent Addition: Add the aryl halide (e.g., aryl bromide, 1.0 mmol) and 1-Boc-4-aminopiperidine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

B. Copper-Catalyzed Ullmann Condensation

While often requiring higher temperatures than its palladium-catalyzed counterpart, the Ullmann condensation is a cost-effective and powerful alternative, particularly for aryl iodides and bromides.

Experimental Protocol: Ullmann N-Arylation [8]

-

Setup: To a reaction vial, add Copper(I) iodide (CuI) (0.1 mmol, 10 mol%), a ligand such as L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol).

-

Reagent Addition: Add the aryl iodide (1.0 mmol) and 1-Boc-4-aminopiperidine (1.2 mmol).

-

Solvent: Add anhydrous Dimethylformamide (DMF) (5 mL) to the vial.

-

Reaction: Seal the vial and heat the mixture to 100-120 °C, stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

| Feature | Buchwald-Hartwig (Palladium) | Ullmann (Copper) |

| Catalyst | Palladium complexes (e.g., Pd₂(dba)₃) | Copper(I) salts (e.g., CuI) |

| Ligands | Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos) | Diamines, amino acids (e.g., L-proline) |

| Aryl Halide | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-I, Ar-Br |

| Temperature | 80-110 °C | 100-160 °C |

| Advantages | Broad scope, high yields, milder conditions | Lower cost, effective for aryl iodides |

| Disadvantages | Expensive catalyst/ligands, air-sensitive | Higher temperatures, narrower scope |

N-Alkylation and Reductive Amination

Introducing alkyl groups to the 4-amino position is commonly achieved via reductive amination or direct alkylation.[11] Reductive amination is a robust method that involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine.[11][12]

Caption: The workflow of a reductive amination reaction.

Experimental Protocol: Reductive Amination [11][13]

-

Setup: Dissolve 1-Boc-4-aminopiperidine (1.0 mmol) and an aldehyde or ketone (1.1 mmol) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Acid Catalyst (Optional): Add a catalytic amount of acetic acid to facilitate imine formation.

-

Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol), in portions.

-

Reaction: Stir the mixture at room temperature for 2-24 hours until the reaction is complete (monitor by LC-MS).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate, concentrate, and purify by column chromatography.

Direct alkylation with alkyl halides is also a viable method, though it can be prone to over-alkylation, yielding a mixture of secondary and tertiary amines.[11]

Acylation and Amide Bond Formation

The formation of robust amide or sulfonamide linkages is fundamental to drug design.[11] The 4-amino group readily reacts with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using a coupling agent) to form the corresponding amides and sulfonamides.[11][14]

Experimental Protocol: HATU-Mediated Amide Coupling

-

Activation: In a flask, dissolve the carboxylic acid (1.0 mmol), HATU (1.1 mmol), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol) in an anhydrous solvent like DMF. Stir for 10-15 minutes to pre-activate the carboxylic acid.

-

Coupling: Add a solution of 1-Boc-4-aminopiperidine (1.0 mmol) in DMF to the activated mixture.

-

Reaction: Stir at room temperature for 2-12 hours, monitoring completion by LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product via column chromatography.

Boc Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group to unmask the piperidine ring nitrogen. This is typically achieved under acidic conditions, which cleave the acid-labile tert-butyl carbamate.[15]

Experimental Protocol: Boc Deprotection with TFA [15]

-

Setup: Dissolve the N-Boc protected piperidine derivative (1.0 mmol) in dichloromethane (DCM, 5-10 mL).

-

Acid Addition: Cool the solution in an ice bath (0 °C) and add trifluoroacetic acid (TFA) (10-20 equivalents, often in a 1:1 to 1:4 v/v mixture with DCM).

-

Reaction: Remove the ice bath and stir the solution at room temperature for 1-4 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

Isolation: The resulting amine is often obtained as a TFA salt. It can be used directly or neutralized by partitioning between an organic solvent and an aqueous base (e.g., NaHCO₃ or NaOH) to yield the free amine.

Part 3: Applications in Drug Discovery